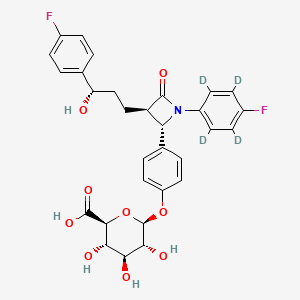

Ezetimibe phenoxy glucuronide-D4

Overview

Description

Ezetimibe-D4 Phenoxy Glucuronide is a stable labeled derivative of Ezetimibe, a drug used to lower cholesterol levels in the body . It is used as an internal standard in analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for the analysis of Ezetimibe in biological samples . This compound is very hygroscopic .

Synthesis Analysis

Ezetimibe labeled with deuterium was applied for drug metabolism studies . Stable isotope labeled ezetimibe was obtained in seven steps with a 29.3% overall yield . Stable isotope labeled glucuronide-ezetimibe, the most abundant metabolite of ezetimibe was also synthesized .Molecular Structure Analysis

The molecular formula of Ezetimibe phenoxy glucuronide-D4 is C30H25D4F2NO9 . The molecular weight is 589.57 .Chemical Reactions Analysis

Ezetimibe is mainly metabolized by UGT enzymes to provide ezetimibe-glucuronide . The conversion of EZE to EZE-Ph decreased concentration-dependently in CCl4-induced rat liver S9 fractions .Physical And Chemical Properties Analysis

Ezetimibe phenoxy glucuronide-D4 is a stable labeled derivative of Ezetimibe . This compound is very hygroscopic .Scientific Research Applications

Pharmacokinetics in Hepatic Impairment

Ezetimibe phenoxy glucuronide-D4, as an active metabolite of Ezetimibe, plays a crucial role in understanding the pharmacokinetics of drugs in patients with impaired hepatic function. Research has shown that hepatic impairment significantly increases the systemic exposure of Ezetimibe and its main active phenolic glucuronide . This is critical for dose adjustment and safety monitoring in patients with liver diseases.

Drug-Drug Interaction Studies

The compound is used in studies to assess potential pharmacokinetic drug-drug interactions (DDIs). For instance, it has been utilized to investigate the interactions between Ezetimibe and Rosuvastatin, providing valuable data on the co-administration of these drugs and ensuring their safe and effective use in combination therapies .

Cholesterol Absorption Inhibition

Ezetimibe phenoxy glucuronide-D4 is the active metabolite of Ezetimibe, a potent cholesterol absorption inhibitor. Its study is essential for developing treatments for hyperlipidemia and associated cardiovascular diseases. By inhibiting the absorption of cholesterol, it helps in lowering plasma cholesterol levels .

Analytical Method Development

The compound is used as an internal standard in analytical chemistry for the quantification of Ezetimibe and its metabolites in biological samples. This is crucial for developing accurate and reliable analytical methods for drug monitoring and pharmacokinetic studies .

Understanding Transporter Activities

Ezetimibe phenoxy glucuronide-D4 helps in exploring the role of various transporters in drug disposition. For example, it has been used to study the effects of bile acids on organic anion transporting polypeptides (OATPs), which are important for drug uptake and clearance .

Matrix Effect in Bioanalysis

The compound is instrumental in studying the matrix effect in bioanalytical methods, which is the influence of other substances in the sample on the measurement of the analyte. Understanding this effect is vital for ensuring the accuracy of bioanalytical assays .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFYCFMTERCNEW-MKSNJYNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H])[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F2NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

589.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ezetimibe phenoxy glucuronide-D4 | |

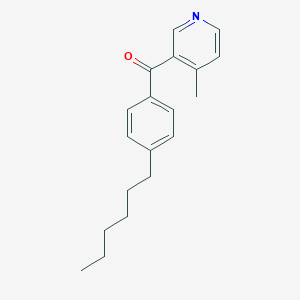

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-[(6-oxo-1H-pyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B1453124.png)